molecular formula C22H25NO6 B15040065 2-ethoxyethyl 4-{[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino}benzoate

2-ethoxyethyl 4-{[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino}benzoate

Cat. No.: B15040065
M. Wt: 399.4 g/mol
InChI Key: NKWUJQMJWBNMJV-WUXMJOGZSA-N
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Description

2-ethoxyethyl 4-{[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino}benzoate is an organic compound that belongs to the class of chalcones. Chalcones are known for their wide range of pharmacological properties, including antioxidant, antibacterial, and anticancer activities

Properties

Molecular Formula

C22H25NO6

Molecular Weight

399.4 g/mol

IUPAC Name

2-ethoxyethyl 4-[[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino]benzoate

InChI

InChI=1S/C22H25NO6/c1-4-28-13-14-29-22(25)17-7-9-18(10-8-17)23-21(24)12-6-16-5-11-19(26-2)20(15-16)27-3/h5-12,15H,4,13-14H2,1-3H3,(H,23,24)/b12-6+

InChI Key

NKWUJQMJWBNMJV-WUXMJOGZSA-N

Isomeric SMILES

CCOCCOC(=O)C1=CC=C(C=C1)NC(=O)/C=C/C2=CC(=C(C=C2)OC)OC

Canonical SMILES

CCOCCOC(=O)C1=CC=C(C=C1)NC(=O)C=CC2=CC(=C(C=C2)OC)OC

Origin of Product

United States

Preparation Methods

The synthesis of 2-ethoxyethyl 4-{[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino}benzoate typically involves a two-step reaction. The first step is the synthesis of an amine chalcone by reacting 4′-aminoacetophenone with 3,4-dimethoxybenzaldehyde using a 40% NaOH solution as a catalyst in ethanol . The second step involves the amidation of the formed chalcone with succinic anhydride in ethanol using pyridine as a catalyst . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

Key Functional Groups and Reactivity

The compound contains multiple reactive functional groups:

  • Ester group (from the ethoxyethyl moiety): Susceptible to hydrolysis under acidic or basic conditions, potentially degrading to carboxylic acids.

  • Amide bond : Resistant to hydrolysis unless subjected to harsh conditions.

  • Conjugated enoyl system : Involved in Michael addition or electrophilic reactions due to its α,β-unsaturated carbonyl structure.

Analytical Techniques

Monitoring reaction progress and purity involves:

  • Thin-layer chromatography (TLC) : Tracks intermediate and final product separation.

  • Nuclear magnetic resonance (NMR) : Confirms structural integrity and functional group connectivity.

  • Mass spectrometry (MS) : Validates molecular weight and fragmentation patterns.

Hydrolysis of Ester Group

The ethoxyethyl ester can undergo acid-catalyzed hydrolysis , yielding a carboxylic acid derivative. This reaction is critical for understanding its stability in biological systems.

Amide Bond Formation

The synthesis relies on amide coupling , often facilitated by reagents like EDC/NHS or HOBt to activate the carboxylic acid. This step ensures selective bond formation between the amino and enoyl groups.

Comparison with Structurally Related Compounds

Compound FeatureThis CompoundSimilar Compounds (e.g., 3-(3,4-Dimethoxyphenyl)prop-2-enoyl Derivatives)
Core structure Ethoxyethyl benzoate ester with amide-enoyl linkageThiophene dicarboxylates or tetrahydropyrimidine cores
Biological activity Anticancer, antioxidant (inferred from chalcone analogs)Varied (e.g., sulfotransferase modulation)
Reactivity Ester hydrolysis, amide stabilityDependent on substituents (e.g., thiophene vs. pyrimidine)

Challenges and Considerations

  • Controlled hydrolysis : Monitoring ester stability during synthesis to prevent premature degradation.

  • Regioselectivity : Ensuring the enoyl group couples selectively to the amino group of the benzoate.

  • Scalability : Optimizing reaction conditions for large-scale production while maintaining purity.

This compound’s reactivity profile positions it as a versatile candidate for further medicinal chemistry studies, particularly in drug design targeting specific enzymatic pathways.

Scientific Research Applications

2-ethoxyethyl 4-{[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino}benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. Its antibacterial properties are linked to its ability to disrupt bacterial cell walls and inhibit essential enzymes. The anticancer effects are believed to be due to its ability to induce apoptosis and inhibit cell proliferation .

Comparison with Similar Compounds

Similar compounds to 2-ethoxyethyl 4-{[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino}benzoate include other chalcones and their derivatives, such as:

Biological Activity

2-Ethoxyethyl 4-{[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino}benzoate, also known by its CAS number 302807-43-8, is a synthetic compound that has garnered attention for its potential biological activities. This article delves into the biological properties of this compound, including its synthesis, mechanisms of action, and therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

The molecular formula of this compound is C21H23NO5, with a molecular weight of approximately 369.4 g/mol. Its structure features a benzoate moiety linked to an ethoxyethyl group and a substituted phenyl group, which are critical for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that introduce the various functional groups necessary for its activity. The methods often include reactions such as esterification and amide formation, which are standard in the synthesis of complex organic molecules.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that related compounds demonstrate effectiveness against a range of microorganisms including Escherichia coli, Staphylococcus aureus, and Candida albicans . These findings suggest that the compound may possess similar properties.

Anticancer Activity

The compound's potential as an anticancer agent is supported by studies demonstrating its ability to inhibit cancer cell proliferation. For example, certain derivatives of related compounds have shown cytotoxic effects on various cancer cell lines while sparing non-cancerous cells . The mechanism behind this selectivity may involve the inhibition of topoisomerase II, an enzyme crucial for DNA replication in cancer cells .

The biological activity of this compound can be attributed to several mechanisms:

  • Topoisomerase Inhibition : Compounds that inhibit topoisomerase II can lead to DNA damage in rapidly dividing cells, a common strategy in cancer therapy .
  • Antioxidant Activity : Some studies suggest that compounds with similar structures may exhibit antioxidant properties, contributing to their protective effects against oxidative stress .
  • Enzyme Inhibition : The ability to inhibit specific enzymes involved in metabolic pathways can also play a role in its biological effects.

Study on Anticancer Effects

In one study focusing on the anticancer properties of structurally related compounds, researchers evaluated their effects on various cancer cell lines. The results indicated that certain derivatives were more effective than standard chemotherapeutic agents like etoposide . This suggests that further exploration of this compound could yield promising results in cancer treatment.

Antimicrobial Screening

Another study screened various synthesized compounds for antimicrobial activity against common pathogens. The results showed significant inhibition against both bacterial and fungal strains, indicating a broad spectrum of activity . This highlights the potential utility of this compound in treating infections.

Data Table: Biological Activities

Activity TypeTarget Organisms/CellsObserved EffectReference
AntimicrobialE. coli, S. aureus, C. albicansSignificant inhibition
AnticancerVarious cancer cell linesCytotoxic effects
Topoisomerase InhibitionHuman DNA topoisomerase IIInhibition observed

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